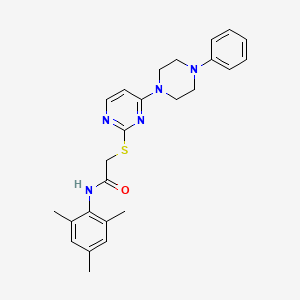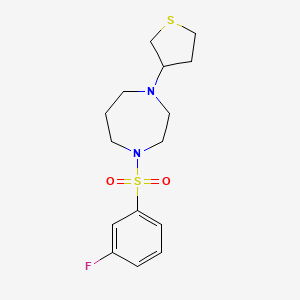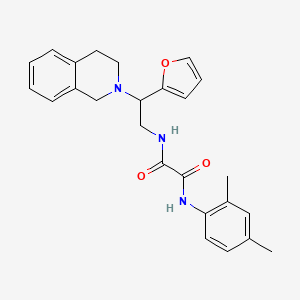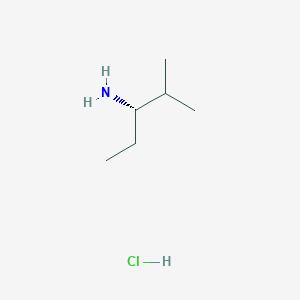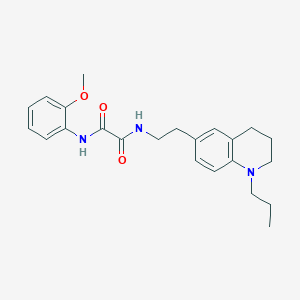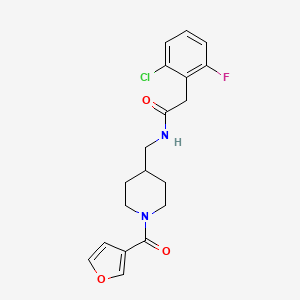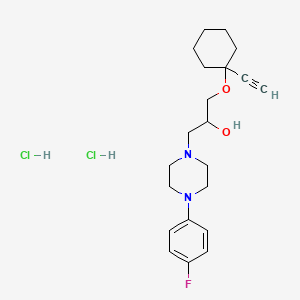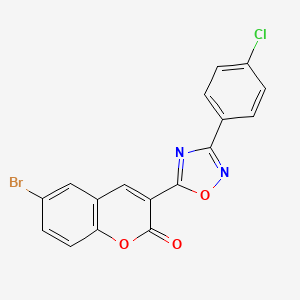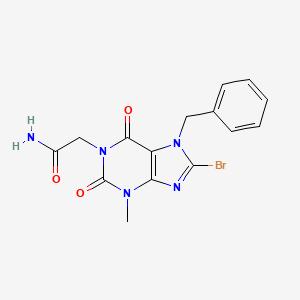![molecular formula C15H15N3O B2405418 N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034475-16-4](/img/structure/B2405418.png)
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide is a compound with the molecular formula C4H7NO and a molecular weight of 85.104 Da . It’s a part of the compound you’re asking about.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide consists of a three-membered cyclopropane ring attached to a carboxamide group .
Physical And Chemical Properties Analysis
Cyclopropanecarboxamide has a molecular weight of 85.104 Da and a monoisotopic mass of 85.052765 Da .
Wissenschaftliche Forschungsanwendungen
PET Tracers for Serotonin 5-HT(1A) Receptors
One study highlighted the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs for WAY100635, demonstrating their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity for 5-HT1A receptors, along with promising pharmacokinetic properties for in vivo quantification in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activities
Another area of research involved the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives. These cyanopyridine derivatives have demonstrated good biological and therapeutic activities, showcasing a broad range of applications in pharmaceutical and agricultural fields. Their antimicrobial activities have been particularly noted, contributing to the ongoing exploration of cyclopropane carboxamide derivatives in developing new antimicrobial agents (Akbari, 2018).
Nonlinear Optical (NLO) and Molecular Docking Studies
Research into water-mediated synthesis of certain derivatives, including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, has explored their experimental and computational studies. These studies highlighted the compounds' NLO properties and potential anticancer activity, demonstrating significant interactions near the colchicine binding site of tubulin which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Exploration in Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled isonicotinamides, including 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, has been investigated for their potential as PET agents in imaging GSK-3 enzyme in Alzheimer's disease. This research provides a pathway for developing new diagnostic tools for Alzheimer's disease, showcasing the versatility of cyclopropane carboxamide derivatives in neurological research (Gao, Wang, & Zheng, 2017).
Anticancer Drug Candidates
A study on the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid demonstrated that these compounds exhibit antiproliferative activity. Particularly, one compound was found to have IC50 values comparable to cisplatin on various cancer cell lines, including a cisplatin-resistant line. This suggests the potential of these complexes as anticancer drug candidates, emphasizing the significance of pyridyl and pyrimidine derivatives in cancer research (Pierroz et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFOLOGVTUDCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

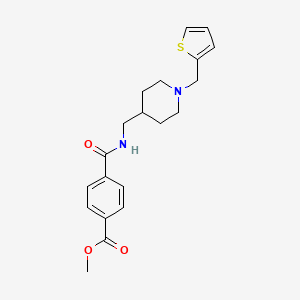
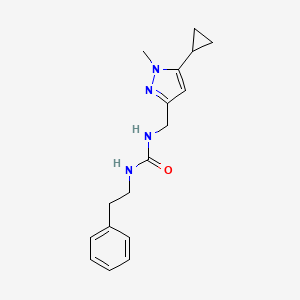
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
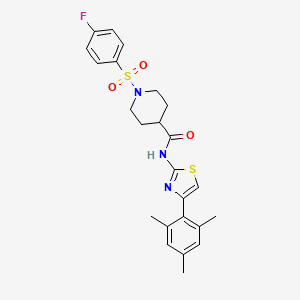
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
